(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone
Description
The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone is a tetrahydroisoquinoline derivative featuring a methanone group substituted with a p-tolyl (4-methylphenyl) moiety. Its core structure includes a 6,7-dimethoxy-substituted isoquinoline scaffold, a 4-methoxyphenoxymethyl side chain, and a p-tolyl ketone group. Its structural complexity and functional groups suggest roles in modulating receptor activity through steric and electronic interactions.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-18-5-7-19(8-6-18)27(29)28-14-13-20-15-25(31-3)26(32-4)16-23(20)24(28)17-33-22-11-9-21(30-2)10-12-22/h5-12,15-16,24H,13-14,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKIGUZSGGHTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl group (electron-donating methyl) in the target compound contrasts with analogues bearing electron-withdrawing substituents like 2-fluorophenyl . This difference likely influences electronic properties and receptor binding affinity.
- Steric Effects : Bulkier substituents (e.g., 3,4,5-triethoxyphenyl ) may hinder binding to receptor pockets compared to the compact p-tolyl group.
- Synthetic Accessibility: The phenyl variant (compound 1) is synthesized via benzoyl chloride and tetrahydroisoquinoline, yielding 89% efficiency . The target compound likely follows a similar route using p-toluoyl chloride.
Computational and Graph-Based Comparisons
- Graph Similarity Metrics : Using MACCS or ECFP4 fingerprints, the target compound shares ~70–80% Tanimoto similarity (Tc) with phenyl and fluorophenyl analogues but <50% Tc with bulkier triethoxyphenyl derivatives .
- Subgraph Matching: The 6,7-dimethoxyisoquinoline core is a conserved subgraph across analogues, while the methanone substituent defines variability .
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